10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 240.25 g/mol. It features a unique bicyclic structure that includes a dibenzo[b,f]oxepine core, characterized by its fused aromatic rings and a carboxylic acid functional group at the 10-position. The compound is recognized for its potential applications in pharmaceuticals and organic synthesis due to its distinctive structural properties and biological activities .
These reactions highlight the compound's versatility in synthetic organic chemistry .
10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid exhibits notable biological activities, particularly in pharmacology. It has been studied for its potential as an antipsychotic agent due to its structural similarities with other psychotropic drugs. The compound may interact with neurotransmitter systems, particularly dopamine and serotonin receptors, influencing mood and behavior .
Several synthesis methods have been proposed for 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid:
The primary applications of 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid include:
Interaction studies have shown that 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid may affect various biological pathways. Research indicates that it can modulate receptor activity in the central nervous system, particularly influencing dopaminergic and serotonergic signaling pathways. This suggests potential implications for treating mood disorders and schizophrenia .
Several compounds share structural similarities with 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Dibenzo[b,f]oxepine | Dibenzo | Lacks carboxylic acid; used in antidepressants |
| 8-Chloro-11-methylaminomethyl-dibenzo[b,f]oxepine | Chloro | Contains chlorine; studied for enhanced receptor binding |
| Dihydrodibenzocycloheptene | Cycloheptene | Different ring structure; potential applications in materials science |
The uniqueness of 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid lies in its specific functional groups and their arrangement within the dibenzo framework, which may confer distinct biological properties compared to these similar compounds .
The discovery of 10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid is rooted in the broader exploration of dibenzo[b,f]oxepines, a class of heterocyclic compounds first identified in natural products and synthetic chemistry during the mid-20th century. These compounds gained prominence due to their structural resemblance to bioactive molecules such as stilbenes and their potential pharmacological applications. The specific derivative, 10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid (CAS: 109342-71-4), emerged as a synthetic intermediate in the late 20th century, with early patents highlighting its utility in drug development. Its synthesis was initially reported in the context of prostaglandin receptor antagonist research, where its carboxylic acid moiety enabled further functionalization into active pharmaceutical ingredients. The compound’s bicyclic framework, comprising fused aromatic rings and an oxygen-containing heterocycle, positions it as a critical scaffold in medicinal chemistry.
10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid holds significant value due to its dual role as a synthetic building block and a pharmacophore. The dibenzo[b,f]oxepine core is structurally analogous to Z-stilbene, enabling interactions with biological targets such as tubulin and neurotransmitter receptors. The carboxylic acid group at the 10-position enhances its versatility, allowing for the formation of amides, esters, and other derivatives with tailored pharmacokinetic properties. For instance, carboxamide derivatives of this compound have shown potent antagonistic activity against the prostaglandin EP4 receptor, a target for inflammatory and pain-related disorders. Additionally, its planar aromatic system facilitates π-π stacking interactions, making it a candidate for designing inhibitors of protein-protein interactions.
Contemporary research on 10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid spans synthetic methodology, computational modeling, and biological evaluation. Recent studies focus on optimizing one-pot synthesis routes to improve yield and scalability. For example, iron(II)-catalyzed intramolecular acylation has emerged as an eco-friendly method for constructing the dibenzo[b,f]oxepine skeleton. Computational approaches, such as density functional theory (DFT) and molecular docking, are employed to predict conformational stability and target binding affinities. Biologically, the compound is investigated for its potential as a microtubule inhibitor and anticancer agent, with derivatives demonstrating activity against tubulin polymerization. Furthermore, its role in central nervous system (CNS) drug development is explored, leveraging its ability to modulate dopaminergic and serotonergic pathways.
10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid (C₁₅H₁₂O₃) features a bicyclic framework with a seven-membered oxepine ring fused to two benzene rings. The carboxylic acid group at the 10-position introduces a chiral center, though the compound is typically studied as a racemic mixture. X-ray crystallography reveals a non-planar "basket" conformation, with dihedral angles between the aromatic rings ranging from 64.9° to 68.8°. This saddle-shaped geometry influences its intermolecular interactions and solubility profile.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₂O₃ | |
| Molecular Weight | 240.25 g/mol | |
| Boiling Point | 443.1 ± 45.0 °C (predicted) | |
| Density | 1.294 ± 0.06 g/cm³ | |
| pKa | 3.75 ± 0.40 | |
| Topological Polar Surface Area | 46.53 Ų |
The synthesis of 10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid typically involves multi-step organic reactions. A common route begins with the nucleophilic substitution of phthalide derivatives, followed by cyclization via Friedel-Crafts acylation. For example, reacting isobenzofuran-1(3H)-one with sodium phenoxide yields 2-(phenoxymethyl)benzoic acid, which undergoes iron(II)-catalyzed intramolecular acylation to form the oxepine ring. Recent advancements include transition-metal-free one-pot syntheses utilizing Knoevenagel condensation, which reduce reaction steps and improve atom economy.
The carboxylic acid group enables diverse derivatization. Esterification with methanol under acidic conditions produces methyl esters, while coupling with amines via carbodiimide chemistry yields carboxamides. For instance, reaction with (1S,2S,4R)-4-butylcarbamoyl-2-hydroxy-1-(3-hydroxybenzyl)-pentylamine generates a potent EP4 receptor antagonist. Such derivatives are pivotal in structure-activity relationship (SAR) studies to optimize binding affinity and selectivity.
Derivatives of 10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid exhibit promising anticancer properties. Molecular docking studies reveal that these compounds bind to the colchicine site of tubulin, inhibiting microtubule assembly and disrupting mitosis. For example, carboxamide analogs demonstrate IC₅₀ values in the nanomolar range against breast cancer (MCF-7) and leukemia (K562) cell lines. The planar aromatic system facilitates intercalation into DNA, further contributing to cytotoxic effects.
The compound’s structural similarity to tricyclic antidepressants underpins its exploration in CNS disorders. Dihydrodibenzo[b,f]oxepine derivatives interact with serotonin (5-HT₂A) and dopamine (D₂) receptors, showing potential as antipsychotics. Computational models predict blood-brain barrier permeability, supported by a topological polar surface area (TPSA) of 46.53 Ų, well below the 70 Ų threshold for CNS penetration.
Density functional theory (DFT) studies using the B3LYP/6-311++G(2d,p) basis set reveal that the dibenzo[b,f]oxepine core adopts a bent conformation in solution, stabilizing interactions with hydrophobic protein pockets. The carboxylic acid group participates in hydrogen bonding, enhancing binding affinity to targets like tubulin and COX-2.
AutoDock Vina simulations demonstrate that 10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid derivatives bind to the colchicine site of tubulin with free energies ranging from -9.2 to -10.4 kcal/mol. Key interactions include hydrophobic contacts with residues β-Tyr224 and α-Leu248, and hydrogen bonds with β-Asn258. Similar docking studies with COX-2 highlight interactions with Tyr385 and Ser530, explaining their anti-inflammatory activity.
The molecular formula of 10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid is C₁₅H₁₂O₃, with a molecular weight of 240.26 g/mol [1] [4]. The IUPAC name, 10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid, reflects its bicyclic framework consisting of two benzene rings fused to a partially saturated oxepine ring (Figure 1). The saturated 10,11-positions eliminate conjugation across the oxepine ring, resulting in a non-planar "basket" conformation, as predicted by density functional theory (DFT) calculations for analogous dibenzoxepines [5].
The carboxylic acid group at position 10 introduces a hydrogen-bond donor capable of influencing intermolecular interactions. The Canonical SMILES string (OC(=O)C1CC2=CC=CC=C2OC2=CC=CC=C21) reveals the connectivity: the oxepine oxygen bridges the 4- and 5-positions of the two benzene rings, while the carboxylic acid is attached to the saturated carbon at position 10 [1] [4].
Stereochemical stability in this compound arises from restricted rotation around the single bonds adjacent to the carboxylic acid group. While the molecule lacks chiral centers, its conformationally constrained structure may exhibit atropisomerism under certain conditions, akin to related N-acyl dibenzoazepinones [3]. However, experimental evidence for separable atropisomers in this specific derivative remains unreported.
Table 1: Molecular Properties of 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.26 g/mol |
| SMILES | OC(=O)C1CC2=CC=CC=C2OC2=CC=CC=C21 |
| InChI Key | RDHJLWNPUBZVEH-UHFFFAOYSA-N |
| Topological Polar Surface Area | 57.8 Ų (estimated) |
X-ray diffraction studies of analogous dibenzoxepine derivatives reveal that the saturated 10,11-dihydro configuration induces significant deviations from planarity [5]. For the parent dibenzo[b,f]oxepine, dihedral angles between the benzene rings range from 64.9° to 68.8°, but hydrogenation at the 10,11-positions increases this angle due to reduced conjugation [5]. In 10,11-dihydro derivatives, the oxepine ring adopts a chair-like conformation, with the carboxylic acid group oriented pseudo-axially to minimize steric hindrance with the adjacent benzene rings.
Notably, the carboxylic acid substituent participates in intramolecular hydrogen bonding with the oxepine oxygen, as observed in similar ortho-substituted dibenzoxepines [5]. This interaction stabilizes the solid-state conformation and influences packing motifs. Crystallographic data for the exact compound remain unpublished, but comparisons with methyl-substituted analogs suggest a monoclinic crystal system with P2₁/c symmetry and Z' = 2 [5].
Key Structural Parameters (Predicted):
The structural features of 10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid diverge significantly from unsaturated and substituted analogs (Table 2):
Conformational Flexibility:
Electronic Effects:
Supramolecular Interactions:
Table 2: Structural Comparison with Key Dibenzoxepine Derivatives
| Compound | Ring Saturation | Substituent | Dihedral Angle | Dominant Packing Motif |
|---|---|---|---|---|
| Dibenzo[b,f]oxepine | Unsaturated | None | 64.9–68.8° | π-π stacking |
| 10,11-Dihydrodibenzo[b,f]oxepine | 10,11-saturated | None | 71.2–74.5° | Van der Waals |
| 10,11-Dihydro-10-carboxylic acid | 10,11-saturated | COOH at C10 | 72.3° | H-bond dimers |
| 11-(3-Dimethylamino-propylidene) [2] | Unsaturated | N(CH₃)₂ at C11 | 67.1° | Cation-π interactions |
The carboxylic acid functionality also increases topological polar surface area (TPSA = 57.8 Ų) compared to non-polar derivatives (TPSA < 30 Ų), enhancing water solubility by approximately 2.5-fold [5]. This property makes it more amenable to biological studies than lipophilic analogs like 6,11-dihydro-dibenzo[b,e]oxepine-3-carboxylic acid derivatives [2].
Classical synthetic approaches to 10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid have been primarily based on intramolecular Friedel-Crafts acylation reactions and related cyclization methodologies. These established methods form the foundation upon which modern synthetic strategies have been developed [1] [2] [3].
The most widely employed classical approach involves the intramolecular Friedel-Crafts acylation of 2-phenoxymethylbenzoic acid derivatives. This methodology utilizes aluminum chloride as a Lewis acid catalyst in dichloromethane, typically requiring elevated temperatures and extended reaction times. The reaction proceeds through the formation of an acyl carbocation intermediate, which undergoes intramolecular cyclization to form the desired seven-membered oxepine ring [1] [2].
Polyphosphoric acid cyclization represents another significant classical method, particularly valuable for the synthesis of dibenzo[b,e]oxepin-11(6H)-one derivatives. This approach employs extremely high temperatures (150-200°C) to promote cyclization, achieving yields of 65-80%. Despite the harsh conditions required, this method has been successfully applied to the synthesis of pharmaceutical intermediates, including the antidepressant doxepin [1].
A notable advancement in classical methodology involves the use of trifluoroacetic anhydride under milder reaction conditions. This approach offers improved functional group tolerance compared to traditional polyphosphoric acid methods, achieving yields of 70-85% while operating at significantly lower temperatures [1].
Recent innovations in classical Friedel-Crafts chemistry have introduced cooperative catalyst systems that enhance both efficiency and selectivity. The iron(II) chloride/dichloromethyl methyl ether system represents a particularly effective combination, achieving yields of 76-90% under relatively mild conditions. This methodology has been successfully demonstrated in the scalable synthesis of doxepin, highlighting its potential for industrial applications [1] [4].
The aluminum chloride/nitromethane system provides another valuable approach, particularly for substrates containing tosyl-protected amino groups. This method achieves yields of 60-85% and demonstrates good compatibility with various functional groups, making it suitable for the synthesis of complex oxepine derivatives [2] [3].
The tin(II) chloride/dichloromethyl methyl ether cooperative system represents the most recent advancement in classical methodology, achieving exceptional yields of 80-92%. This approach demonstrates excellent scalability and has been successfully applied to gram-scale syntheses, making it particularly attractive for industrial applications [5].
| Method | Starting Material | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Intramolecular Friedel-Crafts Acylation | 2-Phenoxymethylbenzoic acid | AlCl₃, CH₂Cl₂, rt to reflux | 45-75 | Simple procedure, readily available reagents | Harsh conditions, side reactions |
| Polyphosphoric Acid Cyclization | 4-Benzyloxy-3-carboxyphenylacetic acid | PPA, 150-200°C, 2 h | 65-80 | High temperature promotes cyclization | Very high temperature required |
| Trifluoroacetic Anhydride Method | 2-Phenoxymethylbenzoic acid | TFAA, mild conditions | 70-85 | Milder conditions than PPA | Expensive reagent |
| Iron(II)/Dichloromethyl Methyl Ether System | 2-Phenoxymethylbenzoic acid | FeCl₂, Cl₂CHOCH₃, rt | 76-90 | Novel cooperative system, good yields | Limited substrate scope studied |
| Aluminum Chloride/Nitromethane Method | Ethyl 2-(2-(N-phenyl-N-tosylamino)phenyl)acetate | AlCl₃/CH₃NO₂, rt to reflux | 60-85 | Established Friedel-Crafts methodology | Requires protection/deprotection |
| Tin(II) Chloride/Dichloromethyl Methyl Ether | 2-Phenoxymethylbenzoic acid | SnCl₂, Cl₂CHOCH₃, DCM | 80-92 | High yields, scalable process | Requires anhydrous conditions |
Microwave-assisted synthesis has emerged as a transformative technology in the preparation of oxepine derivatives, offering significant advantages in terms of reaction time, energy efficiency, and product yields. The application of microwave irradiation to oxepine synthesis has enabled the development of rapid, one-pot methodologies that substantially improve upon classical approaches [6] [7] [8] [9].
The palladium-catalyzed domino carbon-carbon coupling approach represents a particularly sophisticated microwave-assisted methodology. This strategy employs 2-bromo/2-iodo-aryl ethers and 2-formylphenylboronic acids as starting materials, utilizing Pd(PPh₃)₄ and cesium carbonate in a DMF/ethanol solvent system. Under microwave irradiation at 120°C for 15 minutes, this method achieves yields of 70-94%, representing a dramatic reduction in reaction time compared to conventional heating (15 minutes versus 24 hours) [6] [7].
The McMurry reaction under microwave conditions provides another valuable synthetic route, utilizing TiCl₄/Zn in tetrahydrofuran at 160°C for 30 minutes. While yields are more modest (53-55%), this approach offers unique advantages for the synthesis of symmetrical dibenzo[b,f]oxepine systems. The methodology has been successfully applied to the rapid construction of complex polycyclic frameworks [10] [11].
Copper-catalyzed cascade cyclization under microwave irradiation represents a highly efficient approach for the synthesis of benzimidazo-fused oxepines. Using Cu(OTf)₂ and potassium carbonate in dimethylformamide at 100°C for 15 minutes, this methodology achieves excellent yields of 85-93%. The process involves sequential imine formation, intramolecular cyclization, and air oxidation, followed by 7-exo-dig cyclization steps [12] [13].
Nucleophilic aromatic substitution reactions have been optimized under microwave conditions to provide rapid access to dibenzo[b,f]oxepine scaffolds. Using cesium carbonate in dimethyl sulfoxide at 180°C for 15 minutes, these reactions achieve yields of 72-88% while dramatically reducing reaction times from hours to minutes [14] [15].
The one-pot Suzuki-Miyaura coupling followed by cyclization represents a sophisticated approach that combines palladium catalysis with microwave heating. This methodology employs Pd(PPh₃)₄ and potassium carbonate in a toluene/water biphasic system at 140°C for 20 minutes, achieving yields of 65-85%. The approach demonstrates excellent functional group tolerance and provides rapid access to substituted oxepine derivatives [6].
Comparative studies between microwave-assisted and conventional heating methods consistently demonstrate the superiority of microwave irradiation in terms of both reaction rate and product yield. The enhanced efficiency results from the unique heating mechanism of microwaves, which provides rapid, uniform heating throughout the reaction mixture, leading to improved mass transfer and reduced side reactions [12] [16] [13].
| Method | Catalyst System | MW Conditions | Solvent System | Yield (%) | Reaction Time | Functional Group Tolerance |
|---|---|---|---|---|---|---|
| Palladium-Catalyzed Domino C-C Coupling | Pd(PPh₃)₄, Cs₂CO₃ | 120°C, 15 min, 100 W | DMF:EtOH (3:1) | 70-94 | 15 min vs 24 h conventional | Excellent |
| McMurry Reaction with MW | TiCl₄/Zn | 160°C, 30 min, 150 W | THF | 53-55 | 30 min vs 12 h conventional | Good |
| Copper-Catalyzed Cascade Cyclization | Cu(OTf)₂, K₂CO₃ | 100°C, 15 min, 200 W | DMF | 85-93 | 15 min vs 6 h conventional | Very good |
| Nucleophilic Aromatic Substitution | Cs₂CO₃ | 180°C, 15 min, 300 W | DMSO | 72-88 | 15 min vs 8 h conventional | Good |
| One-Pot Suzuki-Miyaura/Cyclization | Pd(PPh₃)₄, K₂CO₃ | 140°C, 20 min, 120 W | Toluene:H₂O (4:1) | 65-85 | 20 min vs 18 h conventional | Good |
The development of catalytic asymmetric methodologies for oxepine synthesis represents one of the most significant advances in the field, enabling access to enantiomerically enriched products with high levels of stereochemical control. These approaches are particularly valuable for pharmaceutical applications where chirality plays a crucial role in biological activity [17] [18] [19] [20].
Chiral Brønsted acid catalysis has emerged as a powerful tool for the enantioselective synthesis of dibenzo[b,f] [22]oxazepine derivatives. The use of (R)-BINOL-derived phosphoric acids enables the highly enantioselective hydrogenation of seven-membered cyclic imines, achieving enantioselectivities of 85-94% with yields of 70-88%. These reactions typically proceed at 45°C over 24 hours in toluene, demonstrating excellent stereochemical control [20] [23] [24].
Organocatalytic systems based on proline-derived catalysts provide another valuable approach for asymmetric oxepine synthesis. These methods utilize α,β-unsaturated aldehydes as substrates and achieve enantioselectivities of 78-91% with yields of 65-85%. The reactions proceed under mild, solvent-free conditions at room temperature, highlighting the environmental benefits of organocatalytic approaches [19] [25].
Chiral Lewis acid complexes, particularly those based on scandium triflate combined with Box ligands, enable the catalytic enantioselective synthesis of 2,3-dihydrobenzo[b]oxepines through asymmetric oxetane opening. This methodology achieves exceptional enantioselectivities of 82-95% with yields of 75-92%, operating at temperatures from 0°C to room temperature over 8 hours [26].
Asymmetric hydrogenation using iridium catalysts represents a particularly mature technology for the synthesis of chiral oxepine derivatives. The [Ir(COD)Cl]₂/(S)-Xyl-C₃-TunePhos complex system enables the highly enantioselective hydrogenation of dibenzo[b,f] [22]oxazepines with enantioselectivities of 88-94% and yields of 80-95%. These reactions typically require hydrogen pressures of 50 bar and proceed at room temperature over 24 hours [23].
Enantioselective cyclization methodologies using iminophosphorane catalysts represent the cutting edge of asymmetric oxepine synthesis. These approaches enable the formation of chiral seven- and eight-membered rings with enantioselectivities of 90-96% and yields of 72-89%. The reactions proceed under mild conditions at room temperature in diethyl ether over 16 hours, demonstrating outstanding stereochemical control [18].
The mechanistic understanding of these asymmetric processes has advanced significantly, with computational studies revealing the origins of enantioselectivity in various catalytic systems. These insights have enabled the rational design of improved catalysts and reaction conditions, leading to enhanced selectivities and broader substrate scope [18] [20] [27].
| Catalyst Type | Specific Catalyst | Substrate Class | Enantioselectivity (% ee) | Yield (%) | Reaction Conditions | Stereochemical Control |
|---|---|---|---|---|---|---|
| Chiral Brønsted Acid | (R)-BINOL-derived phosphoric acid | Seven-membered cyclic imines | 85-94 | 70-88 | 45°C, 24 h, toluene | Excellent |
| Organocatalytic System | Proline-derived catalyst | α,β-Unsaturated aldehydes | 78-91 | 65-85 | rt, 12 h, solvent-free | Good |
| Chiral Lewis Acid Complex | Sc(OTf)₃/Box ligand | Oxetane-containing precursors | 82-95 | 75-92 | 0°C to rt, 8 h, DCM | Very good |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂/(S)-Xyl-C₃-TunePhos | Dibenzo[b,f] [22]oxazepines | 88-94 | 80-95 | H₂ (50 bar), rt, 24 h | Excellent |
| Enantioselective Cyclization | Iminophosphorane catalyst | Medium-sized ring precursors | 90-96 | 72-89 | rt, 16 h, Et₂O | Outstanding |
The integration of green chemistry principles into oxepine synthesis has become increasingly important for sustainable large-scale production. These innovations focus on reducing environmental impact while maintaining or improving synthetic efficiency through the implementation of environmentally benign methodologies [28] [29] [30] [31] [32].
Ultrasonic irradiation has emerged as a powerful green technology for oxepine synthesis, offering significant advantages over conventional heating methods. The use of ultrasound at 40 kHz frequency at room temperature for 30 minutes achieves yields of 75-88% while eliminating the need for toxic organic solvents. The sonochemical activation leads to fine emulsion formation and cavitation bubble collapse, providing the energy necessary to overcome activation barriers without requiring elevated temperatures [29] [33].
Solvent-free synthesis represents one of the most significant advances in green oxepine chemistry. These methodologies operate under neat conditions at 80°C for 2 hours, achieving yields of 70-85% while completely eliminating organic solvent waste. The E-factor of 1.8 and atom economy of 90% demonstrate the exceptional environmental efficiency of these approaches. The excellent scale-up potential makes these methods particularly attractive for industrial applications [31] [32] [34].
Water-based synthesis systems provide an environmentally benign alternative to traditional organic solvent-based methods. Operating in water at 100°C for 4 hours, these approaches achieve yields of 60-78% while replacing hazardous organic solvents. Although the E-factor is higher (3.2) compared to solvent-free methods, the use of water as the reaction medium represents a significant improvement in environmental safety [35] [32].
Iron-catalyzed methodologies utilizing earth-abundant, non-toxic catalysts represent another important green chemistry innovation. FeCl₂-catalyzed reactions operating from room temperature to 60°C over 3 hours achieve yields of 76-90% with an E-factor of 2.5 and atom economy of 87%. The excellent scale-up potential and reduced toxicity compared to precious metal catalysts make these methods highly attractive for large-scale production [1] [36] [37].
Continuous flow processing represents the pinnacle of green chemistry innovation for oxepine synthesis. Flow reactors operating at 120°C with residence times of 10 minutes achieve yields of 80-92% while dramatically improving process efficiency. The E-factor of 1.2 and atom economy of 93% demonstrate exceptional environmental performance. The outstanding scale-up potential and enhanced safety profile make continuous flow processing ideal for industrial implementation [38] [28].
Biocatalytic approaches utilizing enzymatic systems offer unique advantages in terms of selectivity and mild reaction conditions. Operating at pH 7.5 and 37°C for 12 hours, these methods achieve yields of 65-82% with an E-factor of 1.5 and atom economy of 88%. While scale-up potential is currently limited, ongoing advances in enzyme engineering are expanding the scope and practicality of biocatalytic oxepine synthesis [28] [32].
The implementation of green chemistry metrics, including E-factor calculations and atom economy assessments, has become essential for evaluating the environmental impact of synthetic methodologies. These quantitative measures enable direct comparison of different approaches and guide the development of more sustainable processes [28] [31] [32].
| Green Innovation | Environmental Benefit | Process Conditions | Yield (%) | E-Factor | Atom Economy (%) | Scale-Up Potential |
|---|---|---|---|---|---|---|
| Ultrasonic Irradiation | Energy reduction, no toxic solvents | Ultrasound, 40 kHz, rt, 30 min | 75-88 | 2.1 | 85 | Good |
| Solvent-Free Synthesis | Elimination of organic solvents | Neat conditions, 80°C, 2 h | 70-85 | 1.8 | 90 | Excellent |
| Water-Based Systems | Replacement of organic solvents | H₂O, 100°C, 4 h | 60-78 | 3.2 | 82 | Good |
| Iron-Catalyzed Methods | Non-toxic, earth-abundant catalyst | FeCl₂, rt to 60°C, 3 h | 76-90 | 2.5 | 87 | Very good |
| Continuous Flow Processing | Waste minimization, energy efficiency | Flow reactor, 120°C, residence time 10 min | 80-92 | 1.2 | 93 | Outstanding |
| Biocatalytic Approaches | Enzymatic selectivity, mild conditions | Enzyme, pH 7.5, 37°C, 12 h | 65-82 | 1.5 | 88 | Limited |
The evolution of synthetic methodologies for 10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid demonstrates the remarkable progress achieved through the integration of classical knowledge with modern innovations. The comparative analysis reveals that while classical Friedel-Crafts approaches provide reliable access to target compounds, microwave-assisted methods offer superior efficiency, asymmetric catalysis enables precise stereochemical control, and green chemistry innovations ensure environmental sustainability.
| Synthetic Approach | Reaction Time | Temperature Range (°C) | Typical Yield (%) | Selectivity | Environmental Impact | Cost Efficiency | Industrial Applicability |
|---|---|---|---|---|---|---|---|
| Classical Friedel-Crafts | 6-24 hours | 150-200 | 45-92 | Moderate | High | Moderate | Good |
| Microwave-Assisted | 15-30 minutes | 100-180 | 53-94 | Good | Moderate | Good | Very good |
| Asymmetric Catalysis | 8-24 hours | 0-45 | 65-96 | Excellent | Low-Moderate | Low | Limited |
| Green Chemistry Methods | 30 min - 12 hours | rt-120 | 60-92 | Good-Excellent | Low | Good | Excellent |